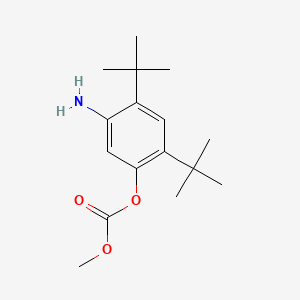

5-Amino-2,4-di-tert-butylphenyl methyl carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-amino-2,4-ditert-butylphenyl) methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-15(2,3)10-8-11(16(4,5)6)13(9-12(10)17)20-14(18)19-7/h8-9H,17H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMQZDZEKFZZJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1N)OC(=O)OC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677363 | |

| Record name | 5-Amino-2,4-di-tert-butylphenyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1182822-31-6 | |

| Record name | 5-Amino-2,4-bis(1,1-dimethylethyl)phenyl methyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1182822-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, 5-amino-2,4-bis(1,1-dimethylethyl)phenyl methyl este | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1182822316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2,4-di-tert-butylphenyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2,4-di-tert-butylphenyl methyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate

An In-depth Technical Guide to the Synthesis of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate

Introduction

This compound (CAS No. 1182822-31-6) is a pivotal chemical intermediate, primarily recognized for its role in the pharmaceutical industry.[1] Its significance is most pronounced in its application as a key building block in the synthesis of Ivacaftor (trade name Kalydeco®).[2][3] Ivacaftor is a groundbreaking therapeutic agent used for the treatment of cystic fibrosis in patients with specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[2] The molecular architecture of this compound, featuring a reactive amino group and a protected phenolic hydroxyl group, makes it a versatile precursor for constructing complex molecular frameworks.

This guide provides a comprehensive overview of the synthetic pathways leading to this compound, detailing the underlying chemical principles, step-by-step protocols, and critical process considerations for researchers and professionals in drug development and organic synthesis.

Retrosynthetic Analysis and Strategic Overview

The synthesis of the target molecule is logically approached by disconnecting the carbonate ester bond. This retrosynthetic analysis identifies 5-amino-2,4-di-tert-butylphenol as the immediate and crucial precursor. The synthesis, therefore, is a two-stage process: first, the preparation of the substituted aminophenol, and second, the selective O-acylation to form the final methyl carbonate.

Caption: Retrosynthetic approach for the target molecule.

Part I: Synthesis of the Key Intermediate: 5-Amino-2,4-di-tert-butylphenol

The synthesis of 5-Amino-2,4-di-tert-butylphenol (CAS No. 873055-58-4) is the most critical and multi-step portion of the overall process. The most prevalent industrial route begins with the commercially available 2,4-di-tert-butylphenol and involves a nitration-reduction sequence.[4]

Synthetic Pathway: Nitration-Reduction

This well-established pathway involves the introduction of a nitro group at the 5-position of the phenol ring, followed by its reduction to the desired amine.[4]

Caption: General workflow for the synthesis of the aminophenol intermediate.

1. Nitration of 2,4-di-tert-butylphenol:

The initial step is the electrophilic aromatic substitution to install a nitro group. The two bulky tert-butyl groups at positions 2 and 4 sterically hinder the ortho positions and direct the incoming electrophile (nitronium ion, NO₂⁺) to the relatively unhindered position 5, which is also activated by the hydroxyl group.

-

Causality of Experimental Choices: Careful control of reaction temperature is crucial to prevent over-nitration and the formation of undesired byproducts. The choice of nitrating agent (e.g., nitric acid in a suitable solvent) and reaction conditions can significantly impact the yield and purity of the resulting 2,4-di-tert-butyl-5-nitrophenol. For large-scale operations, protecting the hydroxyl group first (e.g., as a methyl carbonate) can prevent side reactions and improve regioselectivity.[3][5]

2. Reduction of the Nitro Group:

The final transformation to obtain the aminophenol is the reduction of the nitro group. Catalytic hydrogenation is a highly efficient and clean method for this purpose.[4]

-

Expertise & Experience: Several catalytic systems can be employed. A common and effective method involves using palladium on activated carbon (Pd/C) as the catalyst.[2][6] The hydrogen source can be hydrogen gas (H₂) under pressure or a transfer hydrogenation reagent like ammonium formate.[2][6] The use of ammonium formate is often preferred in laboratory settings as it avoids the need for high-pressure hydrogenation equipment.[6] The reaction is typically carried out in a protic solvent like ethanol or ethyl acetate.[2][6]

-

Trustworthiness (Self-Validation): The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting nitro compound. The isolation of the product as its hydrochloride salt is a common industrial practice to enhance its stability and simplify handling, as the free amine can be susceptible to aerial oxidation.[3]

Part II: Final Synthesis of this compound

With the key aminophenol intermediate in hand, the final step is a selective acylation of the phenolic hydroxyl group.

Reaction and Mechanism

The synthesis involves the reaction of 5-amino-2,4-di-tert-butylphenol with methyl chloroformate.[1] This is a nucleophilic acyl substitution where the phenoxide, formed in situ, acts as the nucleophile attacking the electrophilic carbonyl carbon of methyl chloroformate.

-

Causality of Experimental Choices:

-

Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is essential.[1] Its primary role is to deprotonate the phenolic hydroxyl group, generating the more nucleophilic phenoxide ion. It also serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.

-

Solvent: The reaction must be conducted under anhydrous conditions in an inert solvent (e.g., methylene chloride) to prevent the hydrolysis of the highly reactive methyl chloroformate.[1][3]

-

Temperature Control: The reaction is typically initiated at a low temperature (0–5°C) during the addition of methyl chloroformate to control the exothermic reaction and minimize potential side reactions, such as N-acylation of the amino group.[1]

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. tdcommons.org [tdcommons.org]

- 3. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]

- 4. 5-Amino-2,4-di-tert-butylphenol | 873055-58-4 | Benchchem [benchchem.com]

- 5. CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol - Google Patents [patents.google.com]

- 6. 5-AMino-2,4-di-tert-butylphenol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 5-Amino-2,4-di-tert-butylphenyl methyl carbonate: Synthesis, Properties, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2,4-di-tert-butylphenyl methyl carbonate is a key chemical intermediate, recognized for its critical role in the synthesis of complex pharmaceutical compounds. Its structure, featuring a reactive aniline moiety and a protected phenol, makes it a valuable building block in multi-step organic synthesis. The strategic placement of two bulky tert-butyl groups influences its solubility and reactivity, while the methyl carbonate serves as an effective protecting group for the hydroxyl functionality.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and primary applications of this compound. It is designed to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors, with a particular focus on its role in the industrial production of the cystic fibrosis drug, Ivacaftor.

Part 1: Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in process development and scale-up. This section details the known properties of this compound.

Structural and General Information

| Property | Value | Source(s) |

| CAS Number | 1182822-31-6 | [1][2] |

| Molecular Formula | C₁₆H₂₅NO₃ | [3] |

| Molecular Weight | 279.38 g/mol | [3] |

| Physical Form | Solid | [4][5] |

| IUPAC Name | This compound | N/A |

| Synonyms | 5-amino-2,4-ditert-butylphenyl methyl carbonate | [4] |

Physical and Spectroscopic Data

| Property | Value | Source(s) |

| Boiling Point | 372°C | [1] |

| Density | 1.038 g/cm³ | [1] |

| Solubility | Soluble in Methanol and DMSO | [5] |

| ¹H NMR | Conforms to structure | [5] |

| Mass Spec (LCMS) | Conforms to structure | [5] |

| Purity (HPLC) | >95% | [5] |

Further detailed spectroscopic data such as specific chemical shifts for ¹H and ¹³C NMR, as well as IR absorption bands, would typically be confirmed by in-house analysis upon acquisition of the material.

Part 2: Synthesis and Handling

The synthesis of this compound is a critical process, often starting from its phenolic precursor. The following protocols are based on procedures outlined in patent literature, reflecting industrial practices.

Synthesis from 5-Amino-2,4-di-tert-butylphenol

The most direct synthesis involves the protection of the hydroxyl group of 5-amino-2,4-di-tert-butylphenol as a methyl carbonate. This is a standard procedure that leverages the nucleophilicity of the phenolic oxygen.

-

Base (Triethylamine): Triethylamine is used to deprotonate the phenol, creating a more nucleophilic phenoxide ion. It also serves to neutralize the HCl byproduct generated from methyl chloroformate, driving the reaction to completion.

-

Solvent (Diethyl Ether): Diethyl ether is a relatively non-polar, aprotic solvent that is suitable for this type of reaction. It dissolves the organic reactants and is easily removed during workup.

-

Temperature (0°C to Room Temperature): The initial addition of the highly reactive methyl chloroformate is performed at 0°C to control the exothermic reaction and minimize potential side reactions. The reaction is then allowed to warm to room temperature to ensure completion.

Adapted from patent WO2017060779A1.[6]

-

Reaction Setup: To a solution of 2,4-di-tert-butyl-5-aminophenol (10 g) in diethyl ether (100 ml), add triethylamine (10.1 ml).

-

Reagent Addition: Cool the mixture to 0°C and add methyl chloroformate (7.46 ml) dropwise.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 6 to 8 hours.

-

Monitoring and "Push": Monitor the reaction by a suitable chromatographic method (e.g., TLC or HPLC). If the reaction is incomplete, filter the mixture, cool the filtrate to 0°C, and add an additional 5 ml of triethylamine and 3.7 ml of methyl chloroformate. Allow the reaction to warm to room temperature and stir for an additional hour.

-

Workup: Once the reaction is complete, filter the mixture. Wash the filtrate with water, followed by brine.

-

Isolation: Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Caption: Synthesis of this compound.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[4]

A comprehensive toxicological profile is not widely available in public literature; therefore, it is prudent to treat this compound with a high degree of caution, assuming it may have uncharacterized hazards. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Part 3: Application in Pharmaceutical Synthesis

The primary and most significant application of this compound is as a strategic intermediate in the synthesis of Ivacaftor.

Role as a Protected Intermediate in Ivacaftor Synthesis

In the total synthesis of Ivacaftor, a key step is the amide bond formation between 4-oxo-1,4-dihydroquinoline-3-carboxylic acid and an aniline derivative. The aniline derivative required is 5-amino-2,4-di-tert-butylphenol. However, the presence of a free phenolic hydroxyl group can interfere with the amide coupling reaction. The phenol is nucleophilic and could potentially react with the activated carboxylic acid, leading to undesired ester byproducts and reduced yield of the target amide.

To circumvent this, the hydroxyl group is "protected" as a methyl carbonate. This protecting group is stable under the conditions of the amide coupling reaction but can be removed later in the synthetic sequence to reveal the free phenol of the final Ivacaftor molecule.

-

Stability: The methyl carbonate group is robust enough to withstand the reagents used for amide bond formation.

-

Ease of Removal: Carbonate esters can be readily cleaved under basic conditions (saponification) to regenerate the phenol. This deprotection step is typically high-yielding and straightforward.

-

Non-interference: The carbonate functionality does not introduce new reactive sites that could lead to unwanted side reactions during the amide coupling step.

Amide Coupling Protocol for Ivacaftor Precursor Synthesis

The following protocol details the amide coupling reaction between 4-oxo-1,4-dihydroquinoline-3-carboxylic acid and this compound.

-

Coupling Agent (Propane Phosphonic Acid Anhydride - T3P®): T3P® is a powerful and efficient coupling agent for amide bond formation. It activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the aniline nitrogen. It is often favored in industrial processes for its high reactivity and the fact that its byproducts are water-soluble and easily removed.

-

Base (Pyridine): Pyridine acts as a base to facilitate the reaction, likely by neutralizing any acidic species and ensuring the aniline remains sufficiently nucleophilic.

-

Solvent (2-Methyltetrahydrofuran - 2-MeTHF): 2-MeTHF is a greener alternative to other ether solvents like THF, with a higher boiling point, making it suitable for reactions that require heating.

Adapted from patent US9676722B2.[7]

-

Reaction Setup: To a solution of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 equivalent) in 2-MeTHF, add this compound (1.1 equivalents).

-

Reagent Addition: Add a 50% solution of propane phosphonic acid anhydride in 2-MeTHF (1.7 equivalents), followed by pyridine (2.0 equivalents).

-

Reaction Conditions: Heat the resulting suspension to 45-50°C and maintain this temperature for 8 to 10 hours.

-

Monitoring: Monitor the reaction for completion by HPLC.

-

Workup: Once complete, cool the resulting mixture to 20-25°C and dilute with 2-MeTHF (12.5 volumes). The subsequent steps would involve hydrolysis of the methyl carbonate group to yield Ivacaftor, which is beyond the scope of this guide's focus on the title compound.

Caption: Amide coupling reaction to form the protected Ivacaftor precursor.

Conclusion

This compound is a quintessential example of a strategic intermediate in modern pharmaceutical manufacturing. Its synthesis and application, particularly in the production of Ivacaftor, highlight the importance of protecting group chemistry in achieving efficient and high-yielding total syntheses of complex molecules. The protocols and data presented in this guide offer a foundational understanding for researchers and process chemists, enabling them to confidently handle and utilize this valuable compound. As with any chemical process, further optimization and safety assessments are recommended for specific laboratory or industrial applications.

References

- Google Patents. (2017). WO2017060779A1 - Industrial process for making an ivacaftor and its intermediates.

- Google Patents. (2017). US9676722B2 - Industrial process for making an Ivacaftor and its intermediates.

-

TutorChase. (n.d.). How do protective groups aid in multi-step syntheses?. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved January 5, 2026, from [Link]

-

Technical Disclosure Commons. (2025). Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. Retrieved January 5, 2026, from [Link]

- Google Patents. (2016). WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof.

- Google Patents. (2016). WO2016181414A1 - Process for the synthesis of ivacaftor and related compounds.

-

Justia Patents. (2017). Process for the preparation of Ivacaftor and its intermediates. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 5-Amino-2,4-di-tert-butylphenol. Retrieved January 5, 2026, from [Link]

-

MDPI. (2024). One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts. Retrieved January 5, 2026, from [Link]

-

ApiSyn Healthcare Pvt. Ltd. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1182822-31-6 | Product Name : this compound. Retrieved January 5, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound - ApiSyn Healthcare Pvt. Ltd. [apisyn.com]

- 3. This compound [cymitquimica.com]

- 4. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]

- 5. chemicea.com [chemicea.com]

- 6. WO2017060779A1 - Industrial process for making an ivacaftor and its intermediates - Google Patents [patents.google.com]

- 7. US9676722B2 - Industrial process for making an Ivacaftor and its intermediates - Google Patents [patents.google.com]

A-734: A Framework for Elucidating the Mechanism of Action of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate

Abstract

This technical guide outlines a comprehensive, hypothesis-driven framework for the elucidation of the mechanism of action (MoA) for the novel chemical entity 5-Amino-2,4-di-tert-butylphenyl methyl carbonate, hereafter referred to as A-734. Currently, A-734 is primarily documented as a chemical intermediate, notably in the synthesis of pharmaceuticals like ivacaftor.[1] However, its intrinsic biological activities and molecular targets remain uncharacterized. This document provides a structured, multi-phase research plan designed for drug development professionals to systematically investigate A-734, from initial in silico profiling to cellular and potential in vivo validation. The core of this framework is built upon established principles of chemical biology and pharmacology, leveraging the compound's structural features—a hindered phenolic scaffold and a carbamate moiety—to generate and test actionable hypotheses.

Compound Profile and Initial Assessment

A-734 (CAS 1182822-31-6) is an organic molecule with the formula C₁₆H₂₅NO₃ and a molecular weight of 279.38 g/mol .[2] Its structure features two key pharmacophores: a 2,4-di-tert-butylphenol group and a methyl carbamate group attached to the phenyl ring.

-

Hindered Phenol Moiety: The 2,4-di-tert-butylphenol component is a classic sterically hindered phenol. Such structures are well-known for their antioxidant properties.[3][4] The bulky tert-butyl groups enhance the stability of the phenoxy radical formed after donating a hydrogen atom to scavenge free radicals, thereby terminating oxidative chain reactions.[3][4][5] Derivatives of 2,4-di-tert-butylphenol (2,4-DTBP) have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and antifungal properties.[6][7][8]

-

Carbamate Moiety: The carbamate group (-O-CO-NH-) is a critical structural motif in numerous FDA-approved drugs and prodrugs.[9][10] It can act as a stable peptide bond isostere, enhance cell membrane permeability, and participate in direct interactions with biological targets.[10][11] Notably, carbamates are known to act as inhibitors of serine hydrolases, where the carbamate moiety acylates the catalytic serine residue, leading to enzyme deactivation.[12][13]

Table 1: Physicochemical Properties of A-734

| Property | Value | Source |

| CAS Number | 1182822-31-6 | [2] |

| Molecular Formula | C₁₆H₂₅NO₃ | [2] |

| Molecular Weight | 279.38 | [2] |

| Topological Polar Surface Area (TPSA) | 61.55 Ų | [2] |

| LogP | 4.009 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

Hypothesis Generation: Potential Mechanisms of Action

Based on the structural analysis, we can postulate several primary hypotheses for the biological activity of A-734:

-

Hypothesis 1 (Antioxidant Activity): A-734 acts as a primary antioxidant by scavenging reactive oxygen species (ROS) via its hindered phenol moiety, thereby protecting cells from oxidative stress.

-

Hypothesis 2 (Enzyme Inhibition): A-734 functions as an inhibitor of a specific enzyme class, likely serine hydrolases, through covalent modification by its carbamate group.

-

Hypothesis 3 (Prodrug Activity): A-734 is a prodrug that undergoes hydrolysis in a physiological environment to release 5-amino-2,4-di-tert-butylphenol, which may be the primary bioactive species.

-

Hypothesis 4 (Multi-target Activity): A-734 exhibits a combination of antioxidant and enzyme-inhibitory effects, acting on multiple pathways simultaneously.

The following sections detail the experimental workflows required to systematically test these hypotheses.

Phase 1: In Vitro Mechanistic Elucidation

The initial phase focuses on cell-free and cell-based assays to rapidly assess the primary biochemical and cellular activities of A-734.

Assessment of Antioxidant Potential

The first step is to validate the predicted antioxidant activity of the hindered phenol group.

Experimental Protocol: DPPH Free Radical Scavenging Assay

-

Preparation: Prepare a stock solution of A-734 in DMSO. Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction: In a 96-well plate, add varying concentrations of A-734 to the DPPH solution. Include a positive control (e.g., Trolox or Butylated Hydroxytoluene - BHT) and a vehicle control (DMSO).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Analysis: Calculate the percentage of DPPH scavenging activity. A decrease in absorbance indicates scavenging of the DPPH radical. Determine the IC₅₀ value.

Evaluation of Enzyme Inhibition

Given the carbamate moiety, a screen against key enzyme classes, particularly serine hydrolases, is warranted.

Experimental Protocol: Serine Hydrolase Activity Assay

-

Target Selection: Select a panel of representative serine hydrolases (e.g., Acetylcholinesterase (AChE), Fatty Acid Amide Hydrolase (FAAH), trypsin).

-

Assay Principle: Utilize commercially available fluorogenic or colorimetric substrate kits for each enzyme.

-

Procedure: a. Pre-incubate the enzyme with varying concentrations of A-734 (and a known inhibitor as a positive control) in assay buffer for 15-30 minutes. b. Initiate the reaction by adding the specific substrate. c. Monitor the change in fluorescence or absorbance over time using a plate reader.

-

Analysis: Determine the rate of reaction for each concentration of A-734. Calculate the IC₅₀ value to quantify inhibitory potency. A time-dependent inhibition profile would be strongly suggestive of a covalent mechanism.

Chemical Stability and Prodrug Potential

The stability of the methyl carbonate group is crucial. Its hydrolysis would release the parent aminophenol, fundamentally changing the molecule's activity.

Experimental Protocol: HPLC-Based Stability Assay

-

Incubation: Incubate A-734 in buffers of varying pH (e.g., pH 5.0, pH 7.4, pH 9.0) and in human plasma at 37°C.

-

Sampling: Collect aliquots at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Quenching: Stop the reaction by adding an equal volume of cold acetonitrile to precipitate proteins.

-

Analysis: Centrifuge the samples and analyze the supernatant using a validated HPLC-UV method to quantify the remaining A-734 and the appearance of the potential metabolite, 5-amino-2,4-di-tert-butylphenol.

-

Data Interpretation: Calculate the half-life (t₁/₂) of A-734 under each condition. Rapid degradation at physiological pH or in plasma would support the prodrug hypothesis.

Phase 2: Cellular Target Engagement and Pathway Analysis

If Phase 1 results indicate significant biological activity, the next step is to understand the compound's effects in a cellular context.

Cellular Oxidative Stress Model

This workflow validates if the antioxidant activity observed in cell-free assays translates to a protective effect in cells.

Caption: Workflow for assessing cytoprotective effects of A-734 against oxidative stress.

Target Identification using Chemical Proteomics

For potent enzyme inhibitors, Activity-Based Protein Profiling (ABPP) is the gold standard for identifying the specific cellular target(s). This unbiased approach can confirm predicted targets and uncover novel ones.

Sources

- 1. This compound | 1182822-31-6 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 4. nbinno.com [nbinno.com]

- 5. partinchem.com [partinchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs [ouci.dntb.gov.ua]

- 9. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbamates with ortho-Substituted O‑Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Intermediate: A Technical Guide to 5-Amino-2,4-di-tert-butylphenyl methyl carbonate in Modern Drug Development

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It delves into the essential role of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate, a key building block in the synthesis of transformative pharmaceuticals. The focus of this document is to provide not just procedural knowledge, but also a deeper understanding of the causality behind its application, ensuring a foundation of expertise, trustworthiness, and authoritative scientific grounding.

Introduction: Beyond a Simple Intermediate

This compound (CAS No. 1182822-31-6) is an organic compound whose significance in medicinal chemistry has grown substantially with the advent of targeted therapies.[1][2][3] While it may not possess intrinsic therapeutic properties, its true value lies in its precisely engineered structure, which makes it an indispensable precursor for complex active pharmaceutical ingredients (APIs).[1] Its primary and most notable application is as a crucial intermediate in the synthesis of Ivacaftor, a groundbreaking medication for the treatment of cystic fibrosis.[1][4][5] This guide will explore the synthesis, chemical properties, and, most importantly, the strategic application of this compound in the construction of Ivacaftor, providing a clear and detailed rationale for its use in this critical therapeutic agent.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis. These properties dictate its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| CAS Number | 1182822-31-6 | [4][6] |

| Molecular Formula | C₁₆H₂₅NO₃ | [6] |

| Molecular Weight | 279.38 g/mol | [6] |

| Physical Form | Solid | |

| Purity | ≥95-98% (typical) | [6] |

| Storage Conditions | Room temperature, inert atmosphere, protected from light |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a well-established process that involves the reaction of 5-amino-2,4-di-tert-butylphenol with methyl chloroformate.[1] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials and Reagents

-

5-amino-2,4-di-tert-butylphenol

-

Methyl chloroformate

-

Triethylamine (or another suitable base)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

Optimized Synthesis Protocol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-amino-2,4-di-tert-butylphenol in an anhydrous solvent.

-

Cooling: Cool the reaction mixture to 0-5°C using an ice bath. This temperature control is crucial to minimize the formation of side products.[1]

-

Addition of Base: Add triethylamine to the reaction mixture.

-

Addition of Methyl Chloroformate: Slowly add methyl chloroformate (typically a 1:1.2 molar ratio of the phenol to the chloroformate) to the reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10°C.[1]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography using a gradient of ethyl acetate in hexane to yield the pure this compound.[1]

Caption: Synthetic workflow for this compound.

Application in the Synthesis of Ivacaftor

The primary utility of this compound is as a key building block in the multi-step synthesis of Ivacaftor.[1] Ivacaftor is a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, and its development has been a major advancement in the treatment of cystic fibrosis.

The Role of the Intermediate

In the synthesis of Ivacaftor, this compound undergoes a condensation reaction to form a more complex intermediate, which is then further elaborated to yield the final API.[1] The specific functional groups and their placement on the phenyl ring of this intermediate are critical for the subsequent chemical transformations and the ultimate biological activity of Ivacaftor.

Caption: Role of the intermediate in the synthesis of Ivacaftor.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a prime example of a chemical intermediate whose value is defined by its role in the synthesis of a life-changing therapeutic. Its carefully designed structure allows for its efficient incorporation into the complex architecture of Ivacaftor. For researchers and professionals in drug development, a comprehensive understanding of the synthesis, properties, and application of this key intermediate is essential for the continued advancement of pharmaceutical manufacturing and the development of novel therapies.

References

- 5-Amino-2,4-di-tert-butylphenyl methyl carbon

- This compound | Drug Intermedi

- 5-Amino-2,4-di-tert-butylphenyl methyl carbon

- 5-Amino-2,4-di-tert-butylphenyl methyl carbon

- 1182822-31-6 | 5-Amino-2,4-di-tert-butylphenyl methyl carbon

- 5-amino-2,4-di-tert-butylphenyl methyl carbon

- 5-Amino-2,4-di-tert-butylphenyl methyl carbon

- CAS No : 1182822-31-6 | Product Name : 5-Amino-2,4-di-tert-butylphenyl methyl carbon

Sources

An In-depth Technical Guide to 5-Amino-2,4-di-tert-butylphenyl methyl carbonate: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2,4-di-tert-butylphenyl methyl carbonate is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Ivacaftor, a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on the scientific principles and practical considerations relevant to researchers in organic synthesis and drug development. We will delve into detailed synthetic protocols, characterization data, and the mechanistic advantages of utilizing this specific intermediate in the construction of complex pharmaceutical agents.

Introduction: Strategic Importance in Drug Synthesis

The development of efficient and scalable synthetic routes to active pharmaceutical ingredients (APIs) is a cornerstone of modern medicine. The selection of appropriate starting materials and intermediates is critical to ensuring high yields, purity, and cost-effectiveness of the final drug product. This compound (CAS No. 1182822-31-6) has emerged as a significant building block, particularly in the synthesis of Ivacaftor.[1][2] Its structure, featuring a reactive aniline moiety and a protected phenol, offers distinct advantages in multi-step syntheses.

The use of the methyl carbonate as a protecting group for the sterically hindered hydroxyl group of 5-amino-2,4-di-tert-butylphenol allows for selective reactions at the amino group, such as amide bond formation, without competing side reactions. This strategic protection is a key feature of an improved synthetic route to Ivacaftor, highlighting the importance of thoughtful intermediate design in complex API synthesis.[2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of an intermediate is fundamental for its effective use in synthesis and for ensuring safety and stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1182822-31-6 | [1] |

| Molecular Formula | C₁₆H₂₅NO₃ | [4] |

| Molecular Weight | 279.38 g/mol | [4] |

| Appearance | Light green to green solid | [5] |

| Boiling Point | 372 °C | [1][5] |

| Density | 1.038 g/cm³ | [1][5] |

| pKa (Predicted) | 3.07 ± 0.10 | [5] |

| Storage Temperature | 2-8 °C | [5] |

Spectroscopic Characterization:

While publicly available spectra are limited, the expected spectroscopic features can be predicted based on the structure. These are critical for reaction monitoring and quality control.

-

¹H NMR: Expected signals would include two singlets for the tert-butyl groups, a singlet for the methyl carbonate protons, and signals for the aromatic protons and the amine protons.

-

¹³C NMR: Resonances for the quaternary carbons of the tert-butyl groups, the methyl carbon of the carbonate, the aromatic carbons, and the carbonyl carbon of the carbonate would be anticipated.

-

FTIR: Characteristic peaks would include N-H stretching vibrations for the primary amine, C-H stretching for the alkyl and aromatic groups, and a strong C=O stretching absorption for the carbonate group.

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be a key feature.

Synthesis and Mechanistic Considerations

The primary route to this compound involves the protection of the hydroxyl group of 5-amino-2,4-di-tert-butylphenol.

Synthesis of the Precursor: 5-Amino-2,4-di-tert-butylphenol

The synthesis of the immediate precursor is a critical first step. An improved process involves the reduction of 2,4-di-tert-butyl-5-nitrophenol.[6]

Experimental Protocol: Synthesis of 5-Amino-2,4-di-tert-butylphenol [6]

-

Reaction Setup: To a refluxing solution of 2,4-di-tert-butyl-5-nitrophenol (1.86 g, 7.40 mmol) and ammonium formate (1.86 g) in ethanol (75 mL), add 5% Palladium on activated carbon (900 mg).

-

Reaction: Stir the reaction mixture at reflux for 2 hours.

-

Work-up: Cool the reaction to room temperature and filter through Celite.

-

Isolation: Wash the Celite with methanol and concentrate the combined filtrates to yield 5-amino-2,4-di-tert-butylphenol as a grey solid (1.66 g, quantitative yield).

Synthesis of this compound

The final intermediate is prepared by reacting the precursor with methyl chloroformate. This reaction protects the phenolic hydroxyl group, preventing it from interfering in the subsequent amide coupling step during Ivacaftor synthesis.[1]

Experimental Protocol: Synthesis of this compound [1]

-

Reaction Setup: In a suitable reaction vessel, dissolve 5-amino-2,4-di-tert-butylphenol in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a base, such as triethylamine, to the solution.

-

Acylation: Cool the reaction mixture to 0-5 °C and slowly add methyl chloroformate.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by an appropriate method (e.g., TLC or HPLC).

-

Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. The crude product can be purified by column chromatography.

Caption: General workflow for the synthesis of this compound.

Role in Ivacaftor Synthesis

The synthesis of Ivacaftor involves the formation of an amide bond between a quinoline carboxylic acid derivative and an aniline.[2] The use of this compound is advantageous as the methyl carbonate group protects the phenolic hydroxyl. This prevents the hydroxyl group from competing with the amino group in the amide coupling reaction. After the amide bond is formed, the methyl carbonate can be readily cleaved to reveal the free hydroxyl group in the final Ivacaftor molecule. This "protect-couple-deprotect" strategy is a common and effective approach in the synthesis of complex molecules.

Caption: Role of the target intermediate in the synthesis of Ivacaftor.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Information: [7]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[7]

Applications and Future Outlook

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Ivacaftor.[1][2] Its utility in this context has streamlined the manufacturing process of this important therapeutic agent for cystic fibrosis.

While its current application appears to be highly specific, the chemical functionalities present in this molecule—a sterically hindered aniline and a protected phenol—make it a potentially valuable building block for the synthesis of other complex organic molecules. Researchers in medicinal chemistry and materials science may find this compound to be a useful starting point for the development of novel compounds with tailored electronic and steric properties. Further research may uncover new applications for this versatile intermediate.

Conclusion

This compound is a prime example of a strategically designed chemical intermediate that facilitates the efficient synthesis of a complex and life-changing pharmaceutical. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry methodologies. A thorough understanding of its properties, synthesis, and the mechanistic rationale for its use is essential for researchers and professionals in the field of drug development and organic synthesis. As the demand for more efficient and sustainable synthetic routes to pharmaceuticals continues to grow, the role of well-designed intermediates like this compound will remain of paramount importance.

References

-

Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC - NIH. (2024, February 10). Retrieved January 5, 2026, from [Link]

- WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents. (n.d.).

- AN IMPROVED PROCESS FOR THE SYNTHESIS OF IVACAFTOR [ - European Patent Office - EP 4043439 A1 - Googleapis.com. (2017, May 26).

Sources

- 1. This compound | 1182822-31-6 | Benchchem [benchchem.com]

- 2. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 1182822-31-6 [chemicalbook.com]

- 6. tdcommons.org [tdcommons.org]

- 7. This compound | 1182822-31-6 [sigmaaldrich.com]

The Emergence of a Key Intermediate: A Technical Guide to 5-Amino-2,4-di-tert-butylphenyl methyl carbonate

Introduction

In the landscape of modern drug discovery and development, the identification and optimization of synthetic routes to active pharmaceutical ingredients (APIs) are of paramount importance. Often, the true innovation lies not only in the final molecule but also in the elegant and efficient synthesis of its precursors. This guide delves into the technical details surrounding 5-Amino-2,4-di-tert-butylphenyl methyl carbonate , a compound whose significance is intrinsically linked to the development of Ivacaftor, a groundbreaking therapy for cystic fibrosis. While not a "discovery" in the traditional sense of a naturally occurring molecule, its emergence as a critical building block represents a pivotal advancement in medicinal chemistry.

This document will provide an in-depth exploration of the synthesis, properties, and application of this key intermediate, framed from the perspective of a seasoned application scientist. We will explore the rationale behind the synthetic strategies, the importance of process optimization, and the analytical methods required for its characterization.

The Synthetic Pathway: From Precursor to Key Intermediate

The primary route to this compound involves a multi-step synthesis starting from commercially available materials. The overall process is designed for scalability and purity, crucial for its use in pharmaceutical manufacturing.

Experimental Protocol: Synthesis of this compound

The synthesis can be broadly divided into two key transformations: the protection of the phenolic hydroxyl group and the reduction of a nitro group to an amine.

Step 1: Protection of 2,4-di-tert-butyl-5-nitrophenol

-

Reaction Setup: To a solution of 2,4-di-tert-butyl-5-nitrophenol in a suitable aprotic solvent (e.g., dichloromethane), a tertiary amine base such as triethylamine is added. The reaction vessel is maintained under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0-5 °C in an ice bath.

-

Addition of Protecting Group: Methyl chloroformate is added dropwise to the cooled solution. The stoichiometry is critical, with a slight excess of methyl chloroformate often used to ensure complete conversion of the starting material.[1]

-

Reaction Monitoring: The reaction progress is monitored by a suitable chromatographic technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is washed with water and brine to remove the triethylamine hydrochloride salt and any remaining water-soluble impurities. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate.

Step 2: Reduction of the Nitro Group

-

Catalytic Hydrogenation: The 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate is dissolved in a suitable solvent, such as ethyl acetate. A palladium on carbon (Pd/C) catalyst is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, typically in a hydrogenation apparatus, at a controlled pressure and temperature.[2]

-

Filtration and Purification: Once the reaction is complete, the catalyst is carefully removed by filtration through a bed of celite. The filtrate, containing the desired this compound, is then concentrated. Further purification can be achieved by recrystallization or column chromatography to yield the final product of high purity.[1]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Characterization

The identity and purity of this compound are confirmed through a battery of analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₅NO₃ | [3] |

| Molecular Weight | 279.38 g/mol | [3] |

| CAS Number | 1182822-31-6 | [1][3] |

| Appearance | Solid | |

| Purity | ≥95-98% (typical) | [3] |

| Storage Conditions | Room temperature, in a dark place under an inert atmosphere |

The Crucial Role in Ivacaftor Synthesis

This compound serves as a key intermediate in the synthesis of Ivacaftor.[1][4] Ivacaftor is a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, and its development has been a major breakthrough in the treatment of cystic fibrosis.[2] The amino group of this compound is crucial for the subsequent coupling reaction with a quinoline derivative to form the final Ivacaftor molecule. The methyl carbonate group serves as a protecting group for the phenolic hydroxyl, which is deprotected in a later step of the synthesis.

Logical Relationship Diagram

Caption: Role of the intermediate in the synthesis of Ivacaftor.

Conclusion

The story of this compound is a testament to the enabling power of synthetic chemistry in modern medicine. While its "discovery" may not have been a singular event, its development and optimization as a key intermediate were critical for the successful and scalable production of Ivacaftor. This technical guide has provided a comprehensive overview of its synthesis, properties, and pivotal role in the pharmaceutical industry. For researchers and drug development professionals, understanding the nuances of such key intermediates is fundamental to advancing the field of medicinal chemistry and bringing new therapies to patients in need.

References

- 5-Amino-2,4-di-tert-butylphenyl methyl carbon

- 5-Amino-2,4-di-tert-butylphenyl methyl carbon

- 1182822-31-6 | 5-Amino-2,4-di-tert-butylphenyl methyl carbon

- 5-amino-2,4-di-tert-butylphenyl methyl carbon

- 5-Amino-2,4-di-tert-butylphenyl methyl carbon

- 5-amino-2,4-di-tert-butylphenyl methyl carbon

- 1182822-31-6|5-Amino-2,4-di-tert-butylphenyl methyl carbon

- CAS No : 1182822-31-6 | Product Name : 5-Amino-2,4-di-tert-butylphenyl methyl carbon

- An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google P

- Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol - Technical Disclosure Commons.

Sources

NMR spectrum of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule using advanced NMR spectroscopy. We will explore the theoretical basis for the predicted ¹H and ¹³C NMR spectra, detail the experimental protocols for acquiring high-quality data, and discuss the application of two-dimensional (2D) NMR techniques for unambiguous signal assignment. The causality behind experimental choices and the principles of spectral interpretation are emphasized to ensure scientific integrity and practical utility.

Introduction: The Significance of this compound

This compound (CAS No. 1182822-31-6) is a substituted aromatic compound of significant interest in medicinal chemistry and process development.[1][2][3][4][5][6][7][8][9] Its molecular structure, featuring a sterically hindered aniline derivative with a methyl carbonate group, presents a unique spectroscopic challenge. Accurate structural confirmation and purity assessment are paramount for its use in subsequent synthetic steps. NMR spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of such organic molecules in solution.[10][11][12] This guide will serve as a detailed reference for understanding and interpreting the NMR spectral data of this compound.

Below is the chemical structure of this compound:

Figure 1: Chemical Structure of this compound.

Predicted ¹H and ¹³C NMR Spectra

Due to the absence of a publicly available, experimentally verified spectrum, a detailed prediction based on established principles of NMR spectroscopy, including substituent effects on benzene rings, is presented.[3][4][9][13]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the tert-butyl groups, the methyl carbonate group, and the amine protons. The chemical shifts are influenced by the electronic effects (both inductive and resonance) of the substituents on the benzene ring.[14][15][16][17][18]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic H (position 3) | ~6.8 - 7.0 | Singlet (s) | 1H | This proton is ortho to the electron-donating amino group and para to a tert-butyl group, leading to significant shielding. |

| Aromatic H (position 6) | ~7.2 - 7.4 | Singlet (s) | 1H | This proton is ortho to the methyl carbonate group and a tert-butyl group, and meta to the amino group, resulting in a downfield shift compared to the other aromatic proton. |

| Amino (-NH₂) | ~3.5 - 4.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange.[2][19][20] |

| Methyl Carbonate (-OCH₃) | ~3.8 | Singlet (s) | 3H | The methyl group is deshielded by the adjacent oxygen and carbonyl group.[21] |

| tert-Butyl (position 2) | ~1.4 | Singlet (s) | 9H | These protons are equivalent and exhibit a characteristic singlet in the aliphatic region.[8][22] |

| tert-Butyl (position 4) | ~1.3 | Singlet (s) | 9H | Similar to the other tert-butyl group, but may have a slightly different chemical shift due to its proximity to different substituents.[8][22] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.[6][9][23]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | ~155 | The carbonyl carbon of the carbonate group is expected in this downfield region.[24] |

| Aromatic C-O | ~148 - 152 | The carbon attached to the oxygen of the carbonate is significantly deshielded. |

| Aromatic C-NH₂ | ~140 - 145 | The carbon attached to the amino group is deshielded, but less so than the C-O carbon. |

| Aromatic C-tert-Butyl (C2 & C4) | ~135 - 140 | The quaternary carbons bearing the tert-butyl groups will be downfield.[25] |

| Aromatic CH (C3 & C6) | ~115 - 125 | The protonated aromatic carbons will appear in this region, with their specific shifts influenced by the adjacent substituents. |

| Methyl Carbonate (-OCH₃) | ~55 | The methyl carbon is deshielded by the attached oxygen.[24] |

| Quaternary C of tert-Butyl | ~34 - 36 | The central carbon of the tert-butyl groups.[25] |

| Methyl C of tert-Butyl | ~30 - 32 | The equivalent methyl carbons of the tert-butyl groups.[25] |

Experimental Protocols for NMR Analysis

Acquiring a high-quality NMR spectrum is crucial for accurate structural elucidation. This section details the recommended experimental procedures.

Sample Preparation

Proper sample preparation is fundamental to obtaining a high-resolution NMR spectrum.[26][27][28][29]

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used, but will result in different chemical shifts.[30][31] DMSO-d₆ can be particularly useful for observing the N-H protons as it reduces the rate of exchange.

-

Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. Most commercially available deuterated solvents already contain TMS.

-

Sample Filtration: To remove any particulate matter that can degrade the spectral resolution, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Instrument Parameters

The following are general guidelines for setting up the NMR experiment on a standard spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Spectral Width: A spectral width of approximately 12-15 ppm is adequate to cover the expected range of chemical shifts.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.

-

Number of Scans: 8 to 16 scans should provide a good signal-to-noise ratio for a sample of adequate concentration.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: A spectral width of approximately 200-220 ppm is required.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally needed to achieve a good signal-to-noise ratio, depending on the sample concentration.

-

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex molecules, 2D NMR spectroscopy is an invaluable tool for confirming structural connectivity and spatial relationships.[11][32][33][34]

Figure 2: Workflow for structural elucidation using 1D and 2D NMR techniques.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which are invaluable for identifying adjacent protons. In this molecule, COSY would primarily be used to confirm the absence of couplings between the aromatic protons, as they are predicted to be singlets.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbons to which they are directly attached. This would definitively link the aromatic proton signals to their corresponding carbon signals and the methyl carbonate protons to their carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is a powerful technique for establishing the connectivity of the entire molecule. For instance, HMBC would show correlations from the tert-butyl protons to the aromatic ring carbons, and from the methyl carbonate protons to the carbonyl carbon.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments can be used to distinguish between CH, CH₂, and CH₃ groups, which would confirm the assignments of the methyl and methine carbons.

Conclusion

The , while not publicly available, can be reliably predicted based on fundamental NMR principles and data from analogous structures. This technical guide provides a comprehensive framework for the acquisition, interpretation, and complete structural assignment of this important pharmaceutical intermediate. The detailed protocols and the application of advanced 2D NMR techniques outlined herein offer a robust methodology for researchers and scientists in the field of drug development, ensuring the highest standards of scientific integrity and analytical accuracy.

References

-

Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

-

AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES, - DTIC. (n.d.). Retrieved January 5, 2026, from [Link]

-

8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. (n.d.). Retrieved January 5, 2026, from [Link]

-

Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts | Analytical Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

-

NMR Sample Preparation Guide | PDF | Nuclear Magnetic Resonance Spectroscopy | Molecular Physics - Scribd. (n.d.). Retrieved January 5, 2026, from [Link]

-

2D NMR Introduction - Chemistry LibreTexts. (2025, January 2). Retrieved January 5, 2026, from [Link]

-

NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved January 5, 2026, from [Link]

-

2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. (2020, December 3). Retrieved January 5, 2026, from [Link]

-

Nmr spectroscopy print books and ebooks - Elsevier. (n.d.). Retrieved January 5, 2026, from [Link]

-

14.5: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2025, December 9). Retrieved January 5, 2026, from [Link]

-

Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

-

Two solvents, two different spectra - Aromatic Solvent Induced Shifts - Nanalysis. (2019, September 3). Retrieved January 5, 2026, from [Link]

-

Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional - J-Stage. (n.d.). Retrieved January 5, 2026, from [Link]

-

How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp - Reddit. (2022, January 13). Retrieved January 5, 2026, from [Link]

-

Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods, 2nd Edition | Wiley. (n.d.). Retrieved January 5, 2026, from [Link]

-

NMR chemical shift prediction of benzenes - Stenutz. (n.d.). Retrieved January 5, 2026, from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved January 5, 2026, from [Link]

-

Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anuchem. (2013, February 7). Retrieved January 5, 2026, from [Link]

-

NMR Textbooks. (n.d.). Retrieved January 5, 2026, from [Link]

-

13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved January 5, 2026, from [Link]

-

t-Butyl group towers over other 1H resonances - ACD/Labs. (n.d.). Retrieved January 5, 2026, from [Link]

-

Nuclear Magnetic Resonance Spectroscopy - eBooks. (n.d.). Retrieved January 5, 2026, from [Link]

-

NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 50 | Books Gateway. (2024, November 15). Retrieved January 5, 2026, from [Link]

-

An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines - ChemRxiv. (n.d.). Retrieved January 5, 2026, from [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar. (n.d.). Retrieved January 5, 2026, from [Link]

-

Nuclear Magnetic Resonance. (n.d.). Retrieved January 5, 2026, from [Link]

-

Explain the relative chemical shifts of the benzene ring protons in Figure 14.18. - Pearson. (n.d.). Retrieved January 5, 2026, from [Link]

-

How to determine the substitution pattern of a benzene from an HNMR spectrum - Quora. (2021, July 17). Retrieved January 5, 2026, from [Link]

-

How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives - YouTube. (2023, September 26). Retrieved January 5, 2026, from [Link]

-

NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis | ACS Sustainable Chemistry & Engineering. (2023, March 27). Retrieved January 5, 2026, from [Link]

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Retrieved January 5, 2026, from [Link]

-

Tert-butyl methyl carbonate - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 5, 2026, from [Link]

-

tert-Butylbenzene - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 5, 2026, from [Link]

-

[O Chem] How do chemical shifts work for substituted benzene's? NMR : r/chemhelp. (2024, April 8). Retrieved January 5, 2026, from [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved January 5, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

- 1. nmr-bio.com [nmr-bio.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. NMR chemical shift prediction of benzenes [stenutz.eu]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. NMR Textbooks | NMR Facility [nmr.chem.ox.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. acdlabs.com [acdlabs.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. wiley.com [wiley.com]

- 11. anuchem.weebly.com [anuchem.weebly.com]

- 12. content.e-bookshelf.de [content.e-bookshelf.de]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Explain the relative chemical shifts of the benzene ring protons ... | Study Prep in Pearson+ [pearson.com]

- 16. quora.com [quora.com]

- 17. m.youtube.com [m.youtube.com]

- 18. reddit.com [reddit.com]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Allyl methyl carbonate(35466-83-2) 1H NMR [m.chemicalbook.com]

- 22. tert-Butylbenzene(98-06-6) 1H NMR spectrum [chemicalbook.com]

- 23. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. spectrabase.com [spectrabase.com]

- 25. spectrabase.com [spectrabase.com]

- 26. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 27. ocw.mit.edu [ocw.mit.edu]

- 28. scribd.com [scribd.com]

- 29. organomation.com [organomation.com]

- 30. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]

- 31. reddit.com [reddit.com]

- 32. chem.libretexts.org [chem.libretexts.org]

- 33. youtube.com [youtube.com]

- 34. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Mass Spectrometry of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate, a key intermediate in pharmaceutical synthesis.[1][2] Designed for researchers, scientists, and drug development professionals, this document outlines the strategic considerations for method development, from the selection of an appropriate ionization technique to the prediction of fragmentation pathways, ensuring robust and reliable characterization of this molecule.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₁₆H₂₅NO₃, Molecular Weight: 279.38 g/mol ) is a crucial building block in the synthesis of complex pharmaceutical compounds.[1][3][4] Its structural integrity and purity are paramount to the quality and efficacy of the final active pharmaceutical ingredient (API). Mass spectrometry (MS) is an indispensable tool for the molecular weight confirmation and structural elucidation of such intermediates.[5][6][7] This guide delves into the nuances of analyzing this specific molecule, providing a framework for developing a scientifically sound and self-validating mass spectrometry protocol.

Strategic Selection of Ionization Technique: APCI as the Method of Choice

The choice of ionization technique is the cornerstone of a successful mass spectrometry experiment. For this compound, a compound of moderate polarity and thermal stability, Atmospheric Pressure Chemical Ionization (APCI) is the most suitable method.[8][9]

-

Rationale for APCI:

-

Analyte Characteristics: The target molecule possesses both polar (amino and carbonate groups) and non-polar (di-tert-butylphenyl group) moieties, placing it in the moderate polarity range. While Electrospray Ionization (ESI) is optimal for highly polar compounds, APCI excels in the analysis of less polar to moderately polar molecules.[8][9]

-

Thermal Stability: APCI involves vaporization of the sample at elevated temperatures (typically 350-500 °C).[10] The robust aromatic core and alkyl substitutions of this compound suggest sufficient thermal stability to withstand these conditions without significant degradation.

-

Ionization Mechanism: In APCI, a corona discharge ionizes solvent molecules, which then transfer a proton to the analyte in the gas phase.[10] This "soft ionization" technique typically produces a prominent protonated molecule, [M+H]⁺, which is ideal for molecular weight confirmation with minimal initial fragmentation.[9]

-

The selection of APCI over ESI is a critical decision. ESI is less effective for moderately polar compounds and can be suppressed by non-polar solvents, whereas APCI is more versatile in this regard.[9]

Experimental Workflow and Protocol

A robust mass spectrometry protocol is a self-validating system. The following workflow and detailed protocol are designed to ensure reproducibility and accuracy in the analysis of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for LC-APCI-MS/MS analysis.

Detailed Step-by-Step Protocol

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

From the stock solution, prepare a working solution of 10 µg/mL in the same solvent mixture.

-

Filter the working solution through a 0.22 µm syringe filter prior to injection.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: APCI, Positive Ion.

-

Vaporizer Temperature: 400 °C.

-

Corona Discharge Current: 5 µA.

-

Capillary Temperature: 275 °C.[3]

-

Sheath and Auxiliary Gas Flow: Optimize for stable spray and maximum ion intensity.

-

MS1 Full Scan Range: m/z 100-500.

-

MS2 Product Ion Scan: Isolate the precursor ion corresponding to [M+H]⁺ (m/z 280.2) and perform Collision-Induced Dissociation (CID) with normalized collision energy ranging from 10-40 eV to observe fragmentation patterns.

-

Predicted Fragmentation Pathways

The structural features of this compound—a primary aromatic amine, a methyl carbonate ester, and two bulky tert-butyl groups—dictate its fragmentation behavior in tandem mass spectrometry (MS/MS). The following pathways are predicted based on established fragmentation mechanisms of related compound classes.